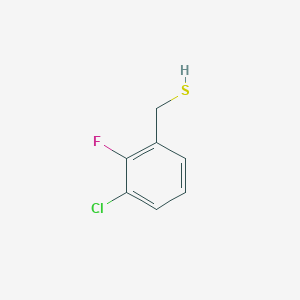

3-Chloro-2-fluorobenzyl mercaptan

Description

Significance of Fluorinated and Halogenated Benzyl (B1604629) Scaffolds in Synthetic Chemistry

The incorporation of fluorine and other halogens into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. Fluorine, in particular, possesses unique properties due to its high electronegativity and small size, which is comparable to a hydrogen atom. nih.gov Introducing fluorine can alter a molecule's lipophilicity, which in turn enhances its bioavailability and metabolic stability by blocking certain metabolic transformations. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.

Halogenated benzyl scaffolds are crucial intermediates, or "building blocks," for synthesizing these complex, high-value molecules. The presence of chlorine and fluorine on the benzyl ring, as seen in 3-Chloro-2-fluorobenzyl mercaptan, creates a specific electronic environment and provides sites for further chemical modification. The development of reagents and synthetic methods to introduce these halogenated motifs is a continuous focus of research, aiming to provide accessible pathways to novel functional compounds. acs.org For instance, the 3-chloro-4-fluorophenyl motif has been specifically leveraged to identify potent enzyme inhibitors. mdpi.com

Role of the Mercaptan Functional Group in Chemical Transformations

The mercaptan functional group, also known as a thiol or sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group (-OH). ebsco.comteachy.ai This functional group is highly versatile and participates in a wide array of chemical transformations. Thiols are more acidic than their alcohol counterparts and the sulfur atom is a strong nucleophile, allowing mercaptans to readily engage in nucleophilic substitution reactions. fiveable.metutorchase.com

In organic synthesis, mercaptans are pivotal intermediates. fiveable.me They can undergo oxidation to form disulfides (-S-S-), a linkage crucial to the structure of proteins. tutorchase.com The reactivity of the S-H bond also allows for participation in free-radical reactions. aidic.it Furthermore, mercaptans are used to protect carbonyl compounds (aldehydes and ketones) by forming thioacetals or thioketals. This application is important in multi-step syntheses of natural products where selective reaction at other parts of a molecule is required. aidic.it Despite their utility, the strong, often unpleasant odor of many simple mercaptans has led to the development of odorless substitutes for certain applications. tutorchase.comresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its use as a precursor or intermediate in the synthesis of larger, biologically active molecules. Its unique combination of a reactive thiol group and a specifically halogenated aromatic ring makes it a valuable component for building novel chemical entities.

One significant research trajectory is in the field of agrochemicals. In a 2020 study, this compound was used to synthesize a series of novel thioether-containing trifluoromethylpyridine amide derivatives. rsc.org These resulting compounds were evaluated for their insecticidal and antibacterial activities, with the compound derived from the 3-chloro-2-fluorobenzyl scaffold showing moderate activity against the diamondback moth (Plutella xylostella) and some antibacterial activity against Xanthomonas oryzae pv. oryzae. rsc.org

In medicinal chemistry and biochemistry, the compound has been employed to probe enzyme activity. For example, it was used in the synthesis of 4-nitrobenzyl thioether derivatives to investigate the substrate promiscuity of the chloramphenicol (B1208) nitroreductase from Haemophilus influenzae. nih.gov The resulting thioether, 4-nitrobenzyl-(3-chloro-2-fluorobenzyl) thioether, was studied to understand how different structural motifs affect the enzyme's reduction activity. nih.gov

Furthermore, the 3-chloro-2-fluorobenzyl moiety is a key structural element in the synthesis of complex pharmaceutical compounds. A patent describes a process for preparing a potent TRPV1 antagonist, where a "6-(3-chloro-2-fluorobenzyl)..." fragment is a central part of the final molecule's structure, highlighting its role as a critical building block in drug development. google.com

Properties of this compound

| Property | Value |

| IUPAC Name | (3-chloro-2-fluorophenyl)methanethiol |

| CAS Number | 333743-31-0 |

| Molecular Formula | C₇H₆ClFS |

| Molecular Weight | 176.64 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

| InChI Key | SOXZOCWUQRINNR-UHFFFAOYSA-N |

This data is compiled from chemical supplier information. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZOCWUQRINNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-31-0 | |

| Record name | (3-chloro-2-fluorophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors of 3 Chloro 2 Fluorobenzyl Mercaptan

Established Synthetic Routes to Substituted Benzyl (B1604629) Mercaptans

The synthesis of benzyl mercaptans, also known as α-toluenethiols, is a well-documented area of organic chemistry. A primary and widely adopted method involves the reaction of a benzyl halide with a source of the thiol group. The most common approach is the reaction of a benzyl chloride or benzyl bromide with an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). google.com This reaction proceeds via a nucleophilic substitution mechanism.

Another established route involves the use of thiourea (B124793). wikipedia.orgthieme-connect.com In this two-step process, the benzyl halide first reacts with thiourea to form a stable, crystalline isothiouronium salt. Subsequent alkaline hydrolysis of this salt liberates the desired benzyl mercaptan. wikipedia.org This method is often preferred as it avoids the direct handling of volatile and malodorous thiols until the final step and can minimize the formation of dialkyl sulfide (B99878) byproducts.

Targeted Synthesis of 3-Chloro-2-fluorobenzyl Mercaptan

The specific synthesis of this compound builds upon these general methodologies, utilizing a specifically substituted benzyl intermediate.

Preparation via Halogenated Benzyl Intermediates (e.g., 3-Chloro-2-fluorobenzyl Bromide)

The most direct precursor for the synthesis of this compound is the corresponding benzyl halide, 3-Chloro-2-fluorobenzyl bromide. guidechem.comchemimpex.com This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com Its structure, featuring both chlorine and fluorine substituents on the benzene (B151609) ring, provides unique reactivity and makes it a valuable building block for complex molecules. chemimpex.com The synthesis of the target mercaptan would involve reacting 3-Chloro-2-fluorobenzyl bromide with a suitable sulfur nucleophile, such as those described in the established routes.

Approaches Involving Nucleophilic Substitution Reactions

The formation of the carbon-sulfur bond in this compound from its benzyl halide precursor is a classic example of a nucleophilic substitution reaction. libretexts.org Given that 3-Chloro-2-fluorobenzyl bromide is a primary benzylic halide, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) pathway. ucalgary.ca In this mechanism, a nucleophile, such as the hydrosulfide ion (HS⁻), attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.

The general reaction can be represented as: C₇H₅BrClF + Nu⁻ → C₇H₆ClFS + Br⁻ (where Nu⁻ represents the sulfur nucleophile)

The use of sulfur nucleophiles is well-suited for SN2 reactions with primary halides. libretexts.org The efficiency of the reaction can be influenced by factors such as the choice of solvent, reaction temperature, and the nature of the nucleophile. For instance, a method for preparing benzyl mercaptan involves reacting benzyl halide with an alkali metal hydrosulfide under a hydrogen sulfide atmosphere, initially at a lower temperature (around 50°C) and then increasing it to complete the reaction. google.com

Synthesis of Related Aromatic Precursors Incorporating Chloro and Fluoro Substituents

The synthesis of the key intermediate, 3-Chloro-2-fluorobenzyl bromide, itself relies on the availability of other substituted aromatic precursors. A common starting point is 3-Chloro-2-fluorobenzaldehyde. chemicalbook.com This aldehyde is a valuable intermediate, used in the creation of fluorinated drugs and agrochemicals. chemimpex.com It can be synthesized through various routes, including a multi-step process starting from 2,3-dichlorobenzonitrile (B188945). google.com This process involves:

Fluorination: 2,3-dichlorobenzonitrile is reacted with potassium fluoride (B91410) in the presence of a phase transfer catalyst to yield 2-fluoro-3-chlorobenzonitrile. google.com

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to produce 3-Chloro-2-fluorobenzoic acid. google.comchemicalbook.com

Reduction: The benzoic acid derivative is then reduced to 3-Chloro-2-fluorobenzyl alcohol. google.com

Oxidation: The alcohol is subsequently oxidized to form 3-Chloro-2-fluorobenzaldehyde. google.com

Alternatively, the 3-Chloro-2-fluorobenzyl alcohol obtained from the reduction step can be converted directly to 3-Chloro-2-fluorobenzyl bromide using a suitable brominating agent.

Novel Synthetic Strategies and Process Optimizations

Research continues to seek more efficient, safer, and environmentally friendly methods for synthesizing thiols and related sulfur compounds. One area of innovation is the development of one-pot, thiol-free synthetic approaches to generate sulfides from benzyl halides, which could be adapted for mercaptan synthesis. rsc.org

Another novel approach involves the direct nucleophilic substitution of hydroxyl groups in alcohols using hydrogen sulfide. researchgate.net This method, which can be performed at room temperature, involves the one-electron reduction of hydrogen sulfide. Applying this to 3-Chloro-2-fluorobenzyl alcohol could provide a more direct route to the target mercaptan, bypassing the need to first convert the alcohol to a halide.

Furthermore, efforts to improve process safety and handling have led to the development of recyclable and odorless substitutes for hydrogen sulfide, such as specifically substituted benzyl mercaptans, indicating a trend towards greener and more user-friendly synthetic processes. thieme-connect.com

Data Tables

Table 1: Key Chemical Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 | C₇H₅BrClF | Direct precursor to the target mercaptan. guidechem.comchemicalbook.com |

| 3-Chloro-2-fluorobenzaldehyde | 85070-48-0 | C₇H₄ClFO | Precursor to 3-Chloro-2-fluorobenzyl alcohol. chemicalbook.comgoogle.com |

| 3-Chloro-2-fluorobenzoic acid | 102599-82-0 | C₇H₄ClFO₂ | Intermediate in the synthesis of the aldehyde. google.comchemicalbook.com |

Table 2: General Reagents for Benzyl Mercaptan Synthesis

| Reagent | Function | Typical Reaction |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | Sulfur Nucleophile | Reacts with benzyl halides to form mercaptans. google.com |

| Thiourea (CH₄N₂S) | Thiolating Agent | Forms an isothiouronium salt with benzyl halides, which is then hydrolyzed. wikipedia.org |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduces aldehydes to alcohols. thieme-connect.com |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2 Fluorobenzyl Mercaptan

Nucleophilic Reactivity of the Thiol Group in Organic Synthesis

The thiol (-SH) group of 3-chloro-2-fluorobenzyl mercaptan is strongly nucleophilic, readily reacting with a variety of electrophiles. researchgate.net This reactivity is fundamental to its application in the synthesis of more complex molecules.

Formation of Thioethers

A primary reaction of this compound is the formation of thioethers (sulfides) through nucleophilic substitution or addition reactions. mdpi.comrsc.org This transformation is a cornerstone of its utility in synthetic chemistry.

In a notable application, this compound has been utilized in the synthesis of novel trifluoromethylpyridine amide derivatives. nih.govrsc.org The synthesis involves the reaction of the mercaptan with a suitable electrophile to form a thioether linkage. nih.gov Specifically, thioether-containing compounds were synthesized by reacting a haloalkane with an aminoethyl mercaptan, followed by condensation with 3-chloro-5-(trifluoromethyl)picolinic acid. nih.gov One of the synthesized compounds, designated E7, incorporates the 3-chloro-2-fluorobenzyl moiety and has shown notable biological activity. nih.govrsc.org

Another example is the synthesis of ferulic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether. rsc.org In this multi-step synthesis, a key step involves the reaction of a mercapto-substituted 1,3,4-oxadiazole with an appropriate benzyl (B1604629) halide, such as 3-chloro-2-fluorobenzyl bromide, to form the desired thioether. rsc.orggreyhoundchrom.com The resulting complex molecules have been investigated for their potential as antifungal agents. rsc.org

The general reaction for thioether formation can be represented as:

R-X + 3-Cl-2-F-C₆H₃CH₂SH → 3-Cl-2-F-C₆H₃CH₂S-R + HX

Where R-X is an alkyl halide or other electrophilic substrate. The reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Reactions with Electrophilic Centers

The nucleophilic thiol group of this compound can react with a wide range of electrophilic centers beyond simple alkyl halides. researchgate.net These include, but are not limited to, reactions with:

Carbonyl compounds: The thiol can add to aldehydes and ketones, a reaction that can be a key step in the formation of heterocyclic compounds. core.ac.uk

Michael acceptors: Thiols readily undergo Michael addition to α,β-unsaturated carbonyl compounds. researchgate.net

Epoxides: The mercaptan can act as a nucleophile to open epoxide rings.

These reactions underscore the versatility of this compound as a building block in the construction of diverse molecular architectures.

Transformations Involving Aromatic Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring of this compound can participate in various chemical transformations, offering pathways to further functionalize the molecule.

Cross-Coupling Reactions

Aryl halides are common substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Negishi reactions. nih.govmdpi.comrsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the cross-coupling of this compound itself are not prevalent in the provided search results, the presence of the aryl chloride and aryl fluoride (B91410) moieties suggests its potential as a substrate in such reactions.

For instance, palladium-catalyzed cross-coupling reactions are well-established for aryl chlorides. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and conversions in these reactions. nih.gov Similarly, aryl fluorides, though generally less reactive, can undergo cross-coupling reactions under specific catalytic conditions. acs.org

Aromatic Substitution Pathways

The halogen substituents on the benzene (B151609) ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. jst.go.jpjst.go.jp The fluorine atom, being ortho to the chloro substituent and meta to the benzyl mercaptan group, can influence the reactivity of the aromatic ring. researchgate.net

In some cases, the fluorine atom can be displaced by a nucleophile. For example, the reaction of 2-fluorophenylacetylene derivatives with sodium sulfide (B99878) (Na₂S·9H₂O) in the presence of a copper catalyst can lead to the formation of benzo[b]thiophenes through a process involving nucleophilic substitution of the fluorine atom. beilstein-journals.org While this example does not directly involve this compound, it illustrates a potential reaction pathway for the fluoro group on a substituted benzene ring.

The relative reactivity of the chloro and fluoro substituents in SNAr reactions depends on the reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which stabilizes the intermediate Meisenheimer complex.

Oxidation Chemistry of the Mercaptan Moiety

The thiol group of this compound can be oxidized to various higher oxidation states, providing another avenue for chemical modification.

The oxidation of thiols can lead to the formation of several products, with the most common being disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The specific product obtained depends on the oxidizing agent and the reaction conditions.

In the context of related research, thioether-containing compounds have been oxidized to their corresponding sulfone and sulfoxide (B87167) derivatives. nih.govrsc.org For example, thioether-containing trifluoromethylpyridine amides were oxidized to sulfone-containing compounds. nih.govrsc.org This oxidation can significantly alter the biological activity of the molecule. rsc.org

The oxidation of a thioether derived from this compound can be represented as:

3-Cl-2-F-C₆H₃CH₂S-R + [O] → 3-Cl-2-F-C₆H₃CH₂SO-R (sulfoxide) 3-Cl-2-F-C₆H₃CH₂S-R + 2[O] → 3-Cl-2-F-C₆H₃CH₂SO₂-R (sulfone)

Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate.

Formation of Disulfides

The thiol group (-SH) of this compound is readily oxidized to form disulfide bridges (-S-S-). This reactivity is a characteristic feature of mercaptans. The formation of both symmetrical and unsymmetrical disulfides from this precursor is a key transformation in the synthesis of more complex molecules.

The synthesis of symmetrical disulfides, such as bis(3-chloro-2-fluorobenzyl) disulfide, can be achieved through the oxidation of two molecules of the parent mercaptan. Common oxidizing agents like hydrogen peroxide, halogens (e.g., bromine), or even air (autoxidation) can facilitate this coupling. scispace.com For instance, the treatment of mercaptans with bromine can yield a mixture of disulfides. scispace.com An analogous reaction involves 4-fluorobenzyl mercaptan, which is known to form bis(4-fluorobenzyl)disulfide. sigmaaldrich.com

Unsymmetrical disulfides are formed when this compound reacts with a different thiol derivative. scispace.com A versatile method for preparing pure unsymmetrical disulfides involves the reaction of a mercaptide with a sulfenyl halide or the reaction of a mercaptan with an S-alkylthioisothiouronium salt in the presence of a base. scispace.com These methods prevent the formation of a statistical mixture of symmetrical and unsymmetrical products, which often occurs with simple co-oxidation of two different thiols. bac-lac.gc.ca

Table 1: Illustrative Reactions for Disulfide Formation

| Reactant 1 | Reactant 2 / Reagent | Product Type | Example Product Name |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., I₂, H₂O₂) | Symmetrical Disulfide | Bis(3-chloro-2-fluorobenzyl) disulfide |

| This compound | R'-SCl (Sulfenyl chloride) | Unsymmetrical Disulfide | 3-Chloro-2-fluorobenzyl R' disulfide |

Synthesis of Sulfoxides and Sulfones

The sulfur atom in the thioether derivatives of this compound can be selectively oxidized to form the corresponding sulfoxides (-SO-) and sulfones (-SO₂-). These oxidation states significantly alter the chemical and physical properties of the molecule, including its biological activity. rsc.org

A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a solvent like acetic acid. nih.govnih.gov The degree of oxidation can be controlled by the reaction conditions. Milder conditions and a stoichiometric amount of the oxidant (typically one equivalent) favor the formation of the sulfoxide. nih.gov In contrast, using an excess of the oxidizing agent and/or more forcing conditions (e.g., heating) leads to the fully oxidized sulfone. nih.gov

In a study designing novel trifluoromethylpyridine amide derivatives, a thioether containing the 3-chloro-2-fluorobenzyl moiety (designated as compound E7) was successfully oxidized to its corresponding sulfone (F7). rsc.org This research highlighted that the insecticidal activity of the sulfone F7 was higher than that of the parent thioether E7, demonstrating the impact of the sulfur oxidation state on the compound's biological properties. rsc.org

Table 2: Oxidation of 3-Chloro-2-fluorobenzyl Thioether Derivatives

| Starting Material (Thioether) | Oxidizing Agent (Equivalents) | Reaction Conditions | Major Product | Product Class |

|---|---|---|---|---|

| 3-Chloro-2-fluorobenzyl thioether (R-S-CH₂-Ar) | H₂O₂ (1 eq.) | Acetic Acid, Room Temp | 3-Chloro-2-fluorobenzyl sulfoxide (R-SO-CH₂-Ar) | Sulfoxide |

Investigations into Reaction Mechanisms and Regioselectivity

The reaction mechanisms and regioselectivity of derivatives of this compound are governed by the electronic and steric effects of the substituents on the aromatic ring. The 2-fluoro and 3-chloro groups are both electron-withdrawing via the inductive effect, which influences the nucleophilicity of the sulfur atom and the stability of any charged intermediates formed during a reaction.

In reactions where a carbocation intermediate might form at the benzylic position, the electron-withdrawing nature of the halogens would typically be destabilizing. However, the position of these substituents is crucial for determining the regioselectivity of reactions on the aromatic ring itself or in more complex transformations. For instance, in reactions involving the generation of oxyallyl cations from ketone-derived compounds, benzylic stabilization can cooperatively direct nucleophilic addition with high regioselectivity. rsc.org The specific electronic profile of the 3-chloro-2-fluorobenzyl group would be expected to exert significant control over the electrophilic centers in such intermediates, predictably guiding the attack of nucleophiles. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Fluorobenzyl Mercaptan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. For 3-chloro-2-fluorobenzyl mercaptan, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, offers a comprehensive understanding of its molecular architecture.

In the ¹H NMR spectrum of a derivative, the protons of the methylene (B1212753) group adjacent to the benzene (B151609) ring typically appear as a quartet at approximately δ 4.03 ppm. rsc.org The protons on the aromatic ring of this compound derivatives are observed as multiplets in the aromatic region of the spectrum. rsc.org For instance, in a related derivative, the four protons of the benzene ring present as two multiplets between δ 7.33–7.23 and δ 7.15–7.00 ppm. rsc.org The mercaptan proton (-SH) signal is also characteristic, though its chemical shift can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for Derivatives of this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methylene (-CH₂SH) | ~4.03 | Quartet | rsc.org |

| Aromatic (Ar-H) | 7.00 - 7.33 | Multiplet | rsc.org |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For derivatives of this compound, the carbon atoms in the benzene ring exhibit distinct chemical shifts influenced by the chloro and fluoro substituents. rsc.org The presence of the fluorine atom causes splitting of the signals for nearby carbon atoms due to C-F coupling. For example, in a derivative, the carbon of a trifluoromethyl group was split into a quartet at δC 122.1 ppm with a coupling constant of (¹J F–C) 273.3 Hz. rsc.org Similarly, other carbons near the fluorine atom can also be split with different coupling constants. rsc.org

Table 2: Representative ¹³C NMR Spectroscopic Data for a Derivative of this compound

| Carbon Type | Chemical Shift (δ, ppm) | Splitting Pattern (due to F) | Reference |

|---|---|---|---|

| Aromatic C-F | - | Doublet | unito.it |

| Aromatic C-Cl | - | Singlet | |

| Aromatic C-H | - | Doublet or Multiplet | unito.it |

| Methylene (-CH₂SH) | - | Singlet |

¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound derivatives is sensitive to its electronic environment. In one study involving a derivative, the fluorine on the benzene ring appeared at a chemical shift of -112.80 ppm. rsc.org The typical range for aromatic fluorine (ArF) signals is between -100 and -200 ppm. researchgate.net

Table 3: ¹⁹F NMR Spectroscopic Data for a Derivative of this compound

| Fluorine Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Ar-F) | -112.80 | rsc.org |

While specific multi-dimensional NMR data for this compound is not extensively reported in the provided results, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, which is crucial for confirming the complex substitution pattern on the aromatic ring. Two-dimensional NMR spectroscopy is a recognized tool for probing the coordination chemistry of metal complexes, which could be relevant for studying derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

S-H Stretch: The mercaptan S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹.

C-S Stretch: The C-S stretching vibration is usually observed in the range of 600-800 cm⁻¹.

Aromatic C-H Stretch: These vibrations give rise to bands above 3000 cm⁻¹. euchembioj.com

C=C Aromatic Ring Stretch: These appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is typically found in the 600-800 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine stretch is a strong absorption, usually in the 1000-1400 cm⁻¹ range. researchgate.net

For a related compound, (E)-4-(3-bromobenzylideneamino)-5-(4-chloro-3-fluorophenyl)oxazole-2-thiol, IR peaks were observed at 3066, 2341, 1483, 1186, and 1101 cm⁻¹. beilstein-journals.org

Table 4: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| S-H Stretch | 2550 - 2600 | |

| Aromatic C-H Stretch | > 3000 | euchembioj.com |

| C=C Aromatic Stretch | 1450 - 1600 | researchgate.net |

| C-F Stretch | 1000 - 1400 | researchgate.net |

| C-Cl Stretch | 600 - 800 | researchgate.net |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, Raman spectroscopy, often complemented by theoretical Density Functional Theory (DFT) calculations, allows for the precise assignment of its characteristic vibrations.

Research Findings: Experimental and theoretical vibrational analyses of related phenyl derivatives provide a strong basis for interpreting the Raman spectrum of this compound. researchgate.netresearchgate.net The spectrum is dominated by vibrations originating from the substituted benzene ring, the chlorofluorophenyl moiety, and the mercaptan group.

Key vibrational modes and their expected frequency ranges include:

S-H Stretch: The thiol S-H stretching vibration is typically weak in Raman spectra and appears in the range of 2550-2600 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is generally observed in the 600-800 cm⁻¹ region. For similar aromatic thiols, these bands are found around 700 cm⁻¹. tandfonline.com

C-Cl Stretch: The carbon-chlorine stretching vibration for chlorobenzene (B131634) derivatives is typically found in the range of 600-800 cm⁻¹. DFT calculations on similar molecules assign this mode around 660 cm⁻¹. researchgate.net

C-F Stretch: The carbon-fluorine stretching vibration is expected to appear as a strong band in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹. In a related compound, (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol, C-H stretching vibrations were observed in the Raman spectrum at 3097 and 3056 cm⁻¹. tandfonline.com

Ring Vibrations: The benzene ring itself has several characteristic in-plane and out-of-plane bending and stretching modes that appear throughout the spectrum, particularly in the 1000-1600 cm⁻¹ region.

Two-dimensional correlation spectroscopy (2D-Corr) can be employed to analyze minor spectral changes, such as those occurring during interactions or reactions, by enhancing spectral resolution and identifying correlated vibrational changes. acs.org

Interactive Data Table: Expected Raman Shifts for this compound Below is a table of predicted vibrational frequencies based on data from analogous compounds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| C=C Ring Stretch | 1570 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-S Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

Research Findings: For this compound (C₇H₆ClFS), HRMS is critical for confirming its identity. The technique uses soft ionization methods like Electrospray Ionization (ESI) to generate intact molecular ions. nih.govmdpi.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in two peaks separated by about 2 Da for the molecular ion ([M]⁺ and [M+2]⁺).

The calculated exact mass of the monoisotopic molecular ion [M]⁺ of this compound (¹²C₇¹H₆³⁵Cl¹⁹F³²S) is 175.9863. HRMS analysis of related compounds has demonstrated the ability to achieve mass accuracy within a few parts per million (ppm), confirming the elemental composition. nih.govbeilstein-journals.org

Common fragmentation pathways observed in the mass spectrum of benzyl (B1604629) mercaptans involve the cleavage of the benzylic C-S bond. Expected fragments for this compound would include:

The 3-chloro-2-fluorobenzyl cation ([C₇H₅ClF]⁺) resulting from the loss of the thiol radical (•SH).

The tropylium ion or further rearranged fragments, which are common in the mass spectra of benzyl derivatives.

Interactive Data Table: Predicted HRMS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₇H₆³⁵ClFS]⁺ | 175.9863 | Molecular Ion |

| [M+2]⁺ | [C₇H₆³⁷ClFS]⁺ | 177.9833 | Isotopic peak for ³⁷Cl |

| [M-SH]⁺ | [C₇H₅³⁵ClF]⁺ | 143.0064 | Loss of thiol radical |

X-ray Diffraction (XRD) Analysis for Solid-State Structures of Derivatives

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. While an XRD structure for this compound itself may not be publicly available, analysis of its derivatives provides crucial insights into bond lengths, bond angles, and intermolecular interactions.

Research Findings: The crystal structure of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, a derivative containing a closely related structural moiety, has been determined. bohrium.com Studies on such derivatives reveal how the substituted benzyl group is oriented and how it participates in crystal packing. bohrium.comresearchgate.net

In the solid state, molecules often arrange themselves to maximize favorable intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds (involving the chlorine atom), and π-π stacking interactions between aromatic rings. Analysis of the crystal structure of a 1-(3-chloro-4-fluorophenyl) derivative revealed the planarity of the phenyl ring and the specific bond angles and lengths, which were found to be in good agreement with DFT calculations. researchgate.net These studies allow for the precise measurement of C-Cl, C-F, and C-S bond lengths and the torsional angles that define the molecule's conformation in the crystalline form.

Interactive Data Table: Representative Crystallographic Data for a Derivative The following table shows hypothetical, yet representative, crystallographic parameters for a derivative of this compound based on published data for similar structures. bohrium.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.36 |

| C-S Bond Length (Å) | ~1.82 |

| S-C-C Torsion Angle (°) | ~75-85 |

Microwave Spectroscopy for Gas-Phase Conformation

Microwave spectroscopy is an exceptionally high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid states. It measures the rotational transitions of a molecule, which are exquisitely sensitive to its moments of inertia and, therefore, its conformation.

Research Findings: While a microwave spectrum for this compound has not been specifically reported, a study on the closely related molecule 3-chloro-2-fluorophenol (B1350553) using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy provides a clear blueprint for such an analysis. furman.edu

For this compound, rotation around the C-C and C-S bonds can lead to different stable conformers. Each conformer would have a unique set of rotational constants (A, B, C) that can be predicted using ab initio or DFT calculations. furman.edu The experimental microwave spectrum would then be matched with the predicted constants to identify which conformer(s) exist in the gas phase. The high resolution of this technique also allows for the determination of centrifugal distortion constants and nuclear quadrupole coupling constants for the chlorine nucleus, providing further details about the molecular structure and electronic environment. furman.eduaps.org

Interactive Data Table: Predicted Rotational Constants for this compound Conformers This table presents hypothetical rotational constants for two possible conformers, illustrating how they could be distinguished.

| Parameter | Conformer A (gauche) | Conformer B (anti) |

| Rotational Constant A (MHz) | ~2500 | ~2800 |

| Rotational Constant B (MHz) | ~850 | ~830 |

| Rotational Constant C (MHz) | ~700 | ~680 |

| Relative Energy (kJ/mol) | 0 | ~2.5 |

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Fluorobenzyl Mercaptan

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), can accurately predict structural parameters. acs.orgnih.gov For 3-Chloro-2-fluorobenzyl mercaptan, these calculations reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The geometry is defined by the bond lengths, bond angles, and dihedral (torsional) angles. The presence of a chlorine atom, a fluorine atom, and a sulfur atom on a flexible benzyl (B1604629) group introduces significant electronic and steric effects that dictate the final conformation. DFT studies on analogous halogenated and sulfur-containing aromatic compounds provide a basis for understanding these parameters. researchgate.netnih.gov For instance, the C-Cl and C-F bond lengths are influenced by their position on the aromatic ring, while the geometry of the mercaptan group (-CH2SH) is critical for its reactivity.

Table 1: Representative Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds This table presents illustrative data based on findings from structurally similar molecules, as direct computational studies on this compound are not widely published.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.35 |

| C-Cl | 1.74 | |

| C-S | 1.85 | |

| S-H | 1.34 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-C-F | 119.5 |

| C-C-Cl | 121.0 | |

| C-C-S | 120.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. acs.org In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, which are electron-rich regions. The LUMO is likely distributed across the aromatic ring, influenced by the electron-withdrawing halogen atoms. The energy gap determines the potential for intramolecular charge transfer, a process vital for understanding a molecule's electronic absorption properties. nih.govresearchgate.net

Table 2: Illustrative FMO Properties Based on Analogous Compound Analyses Values are representative and based on DFT calculations for similar aromatic thiols and halogenated compounds. acs.orgnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, known as hyperconjugative interactions, are key to understanding molecular stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. wolframcloud.com It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net MEP maps are colored according to their electrostatic potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue represents areas of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow denote regions of neutral potential. wolframcloud.comresearchgate.net

In this compound, the MEP map is expected to show a significant negative potential (red) around the sulfur atom due to its lone pairs, making it a primary site for electrophilic interaction. The hydrogen atom of the thiol group would exhibit a positive potential (blue). The electronegative fluorine and chlorine atoms would also create negative potential regions on the aromatic ring, influencing the molecule's interaction with other species. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Chemical Reactivity Indices (e.g., Fukui Functions)

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These global reactivity descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity measures the ability of a molecule to attract electrons, while hardness and softness describe its resistance to changes in electron distribution. researchgate.netnih.gov

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.govnih.gov By calculating the Fukui indices for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of chemical reactions. For example, the sulfur atom is expected to have a high value for f-, indicating its susceptibility to electrophilic attack. researchgate.netacs.org

Table 3: Calculated Global Reactivity Descriptors (Illustrative) These values are representative and derived from theoretical studies on structurally related molecules. researchgate.netnih.govresearchgate.net

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Conformational Landscape and Energetics

The flexibility of the benzyl mercaptan structure arises from the rotational freedom around the C(ring)-C(methylene) and C(methylene)-S single bonds. This allows the molecule to exist in various conformations, each with a different energy. Conformational analysis, often performed by scanning the potential energy surface (PES), is used to identify the most stable conformer(s) and the energy barriers between them. nih.gov

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent on a solute molecule. researchgate.netresearchgate.net

These models can predict how the molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity indices of this compound change in solvents of varying polarity. For example, in a polar solvent, the molecule's dipole moment is likely to increase, and the HOMO-LUMO energy gap may be altered compared to the gas phase. researchgate.net Studying solvent effects is essential for predicting the behavior of the compound in realistic chemical systems, such as in a reaction mixture or a biological environment.

Bond Dissociation Energy (BDE) Calculations

Computational studies on 4-substituted thiophenols have shown that electron-withdrawing substituents, such as halogens, generally increase the S-H bond dissociation energy. nih.gov This is attributed to the stabilization of the parent molecule by the electron-withdrawing group. For instance, theoretical calculations at the B3P86 level have demonstrated this trend. nih.gov The presence of both a chlorine and a fluorine atom on the benzene (B151609) ring of this compound, both being electron-withdrawing, is expected to lead to a higher S-H BDE compared to unsubstituted benzyl mercaptan. The position of these substituents will also play a role in the magnitude of this effect.

To illustrate the influence of substituents on the S-H BDE of a thiol group attached to an aromatic ring, the following table presents computational data for a series of substituted thiophenols.

| Substituent (at para position) | Calculated S-H BDE (kcal/mol) | Reference Compound |

|---|---|---|

| -NH2 | 80.0 | Thiophenol |

| -OCH3 | 81.8 | |

| -CH3 | 82.6 | |

| -H | 83.6 | |

| -Cl | 83.6 | Thiophenol |

| -CN | 84.3 |

This table presents calculated S-H bond dissociation energies for para-substituted thiophenols to illustrate substituent effects. The values are based on data from theoretical studies on thiophenols and serve as a qualitative guide for the expected trend in substituted benzyl mercaptans.

Thiol-Thione Tautomerism Studies

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between the sulfur and a carbon or nitrogen atom, leading to an equilibrium between a thiol (-SH) form and a thione (C=S) form. For simple aliphatic and aromatic thiols, the thiol tautomer is generally the more stable form. nih.gov Theoretical studies consistently show a significant energy difference favoring the thiol form over the thione form. researchgate.net

In the case of this compound, the potential for tautomerism would involve the migration of the thiol proton to one of the carbon atoms of the benzene ring, which would disrupt the aromaticity of the ring. Such a process is energetically highly unfavorable. Computational studies on related aromatic thiols have confirmed that the thiol form is significantly more stable. nih.gov The presence of chloro and fluoro substituents on the benzene ring is not expected to alter this fundamental energetic preference. While these substituents can influence the electronic properties of the ring, the energetic penalty of breaking the aromaticity to form a thione tautomer remains substantial.

Theoretical calculations on various heterocyclic systems capable of thiol-thione tautomerism have consistently shown that the thione form can be stabilized by incorporation into a conjugated system or by strong solvent effects. acs.org However, for a simple benzyl mercaptan derivative, these stabilizing factors are absent. Therefore, it can be confidently predicted through theoretical principles that this compound exists overwhelmingly in the thiol form.

The following table provides a general overview of the relative stability of thiol versus thione tautomers in different chemical systems based on computational studies.

| Compound Class | More Stable Tautomer | Approximate Energy Difference (kcal/mol, favoring thiol) |

|---|---|---|

| Aliphatic Thiols | Thiol | > 10 |

| Thiophenol | Thiol | > 20 (disruption of aromaticity) |

| 2-Pyridinethiol | Thione (in solution) | -2.6 (in toluene) |

This table illustrates the general stability trends for thiol-thione tautomerism. The data is compiled from various theoretical and experimental studies on different classes of organosulfur compounds. acs.org

Applications of 3 Chloro 2 Fluorobenzyl Mercaptan As a Core Building Block in Advanced Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The trifunctional nature of 3-chloro-2-fluorobenzyl mercaptan makes it an ideal starting material for the synthesis of intricate organic structures. guidechem.com The mercaptan group provides a nucleophilic center for various reactions, while the chloro and fluoro substituents on the benzene (B151609) ring can be exploited for further modifications or to modulate the electronic properties of the final molecule.

A notable application of this compound is in the synthesis of the HIV integrase inhibitor, Elvitegravir. In a patented process, 3-chloro-2-fluorobenzyl bromide, a derivative of the mercaptan, is a key intermediate in the preparation of 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. google.com This multi-step synthesis highlights the importance of the 3-chloro-2-fluorobenzyl moiety in constructing the final complex and biologically active molecule. The process involves several key transformations where the substituted benzyl (B1604629) group is introduced early in the synthetic sequence. google.com

The reactivity of the mercaptan group allows for its conversion into other functional groups, further expanding its synthetic utility. For instance, it can be readily oxidized to the corresponding sulfonic acid or sulfonyl chloride, which are themselves important intermediates in organic synthesis.

Scaffold for the Construction of Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Triazoles, Quinolines)

The 3-chloro-2-fluorobenzyl group can be incorporated into various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

1,3,4-Oxadiazoles:

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of N-acylhydrazones or the reaction of acylhydrazides with carbon disulfide. mdpi.comresearchgate.net While direct examples of this compound in 1,3,4-oxadiazole synthesis are not extensively documented in the provided results, the general synthetic routes for this heterocycle allow for the incorporation of the 3-chloro-2-fluorobenzylthio group. For instance, 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized from acylhydrazides and carbon disulfide, and the resulting thiol can be alkylated with 3-chloro-2-fluorobenzyl bromide. mdpi.com

A general scheme for such a synthesis is presented below:

| Reactant 1 | Reactant 2 | Product |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | 3-Chloro-2-fluorobenzyl bromide | 2-((3-Chloro-2-fluorobenzyl)thio)-5-aryl-1,3,4-oxadiazole |

This reaction would proceed via nucleophilic substitution, where the thiolate anion of the oxadiazole attacks the benzylic carbon of 3-chloro-2-fluorobenzyl bromide.

Triazoles:

1,2,4-Triazole derivatives can be synthesized through various methods, including the reaction of hydrazides with isothiocyanates followed by cyclization. scispace.com The 3-chloro-2-fluorobenzylthio moiety can be introduced by reacting a suitable triazole intermediate containing a leaving group with this compound. Microwave-assisted synthesis has emerged as an efficient method for preparing triazole derivatives. rsc.org

Quinolines:

The synthesis of quinoline (B57606) derivatives is a significant area of research due to their broad range of pharmacological activities. evitachem.comacs.org this compound can be utilized in the synthesis of quinoline-containing molecules. For example, a process for preparing Elvitegravir involves the coupling of a 3-chloro-2-fluorobenzyl zinc intermediate with a substituted iodobenzoate, which is then elaborated into the quinoline ring system. google.com The synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols has also been reported, demonstrating the integration of the quinoline and oxadiazole scaffolds. researchgate.net

Role in the Synthesis of Fluorinated Organic Compounds and Building Blocks

The presence of a fluorine atom in this compound makes it a valuable building block for the synthesis of other fluorinated organic compounds. Fluorine-containing molecules are of great interest in medicinal chemistry as the introduction of fluorine can significantly alter the biological properties of a molecule, such as its metabolic stability and binding affinity. rsc.org

This mercaptan can be used to introduce the 3-chloro-2-fluorobenzylthio group into various molecular frameworks, thereby creating new fluorinated derivatives with potentially enhanced biological activities. The C-F bond is generally stable under many reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the fluorine substituent.

Utilization in the Preparation of Thioether-Containing Derivatives

The most direct application of this compound is in the synthesis of thioether derivatives. mdpi.comresearchgate.net The mercaptan group readily undergoes S-alkylation with various electrophiles, such as alkyl halides and tosylates, to form the corresponding thioethers. This reaction is a fundamental transformation in organic synthesis and provides access to a wide range of compounds with diverse applications.

For example, novel trifluoromethylpyridine amide derivatives containing a 3-chloro-2-fluorobenzyl thioether moiety have been synthesized and evaluated for their biological activities. rsc.org In this study, the thioether was prepared by reacting the corresponding mercaptan with a suitable trifluoromethylpyridine derivative. rsc.org

The general reaction for the synthesis of thioethers from this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Alkyl halide (R-X) | 3-Chloro-2-fluorobenzyl alkyl sulfide (B99878) |

This reaction is typically carried out in the presence of a base to deprotonate the mercaptan and form the more nucleophilic thiolate anion.

Applications in Combinatorial Chemistry and Library Synthesis

While specific examples of the use of this compound in large-scale combinatorial libraries are not explicitly detailed in the provided search results, its properties make it a suitable candidate for such applications. Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds for high-throughput screening. nih.gov

The reactivity of the mercaptan group allows for its attachment to a solid support, which is a common strategy in solid-phase synthesis, a cornerstone of combinatorial chemistry. Once attached to the resin, the chloro and fluoro substituents on the aromatic ring can be further functionalized in a parallel synthesis format to generate a library of diverse compounds. The use of building blocks like this compound can contribute to the generation of novel chemical libraries for drug discovery and other applications. chemicalregister.com

Design and Synthesis of Novel Derivatives and Analogs of 3 Chloro 2 Fluorobenzyl Mercaptan

Structural Modifications and Exploration of Chemical Space

The exploration of the chemical space around 3-Chloro-2-fluorobenzyl mercaptan involves systematic structural modifications to modulate its physicochemical properties. A primary route for derivatization is through the modification of the mercaptan (-SH) functional group, which is a versatile handle for a variety of chemical transformations.

One of the most common modifications is the conversion of the mercaptan to a thioether. This is typically achieved through alkylation, where the mercaptan is reacted with a suitable electrophile. For instance, thioether-containing compounds where the 3-chloro-2-fluorobenzyl group is linked to a trifluoromethylpyridine amide moiety have been synthesized and studied. rsc.org Further diversification is achieved by oxidizing these thioethers to the corresponding sulfones (-SO₂) and sulfoxides (-SO-), which introduces different polarity and hydrogen bonding capabilities. rsc.org

Another key strategy for exploring the chemical space is the incorporation of the 3-chloro-2-fluorobenzyl moiety into various heterocyclic systems. This has led to the synthesis of a wide array of derivatives with distinct structural architectures. Examples from the scientific literature include:

Quinoline (B57606) Derivatives: The 3-chloro-2-fluorobenzyl group has been attached to a 4-oxo-1,4-dihydroquinoline core. google.com

Triazole Derivatives: 4H-1,2,4-triazol-4-amine structures have been modified by introducing the 3-chloro-2-fluorobenzyl group via a thioether linkage. mdpi.com

Purine (B94841) Derivatives: The scaffold has been used in the synthesis of 2,6,9-trisubstituted purine derivatives. mdpi.com

These modifications, which combine the 3-chloro-2-fluorobenzyl unit with diverse chemical frameworks, are fundamental to the process of lead identification and optimization in drug discovery.

Synthesis of Mercaptan Analogues with Varied Substitution Patterns

The synthesis of analogues of this compound often involves altering the substitution pattern on the aromatic ring to fine-tune the molecule's properties. This approach allows researchers to probe the structure-activity relationship (SAR) by observing how changes in the position and nature of substituents affect molecular behavior.

The general synthetic approach involves the reaction of a suitably substituted benzyl (B1604629) halide with a thiol-containing compound or, conversely, the reaction of a substituted benzyl mercaptan with an electrophile. Research has explored a variety of substitution patterns on the benzyl ring beyond the 3-chloro-2-fluoro arrangement.

The table below summarizes some of the varied substitution patterns that have been synthesized as analogues or derivatives, highlighting the chemical diversity achievable.

| Substitution Pattern on Benzyl Group | Example Derivative Class | Reference |

|---|---|---|

| 3-Chloro-4-fluoro | Triazolyl thioethers, Piperazine derivatives, Isoindoline-1,3-diones | mdpi.comacs.org |

| 2-Chloro-4-fluoro | Triazolyl thioethers, Trifluoromethylpyridine thioethers | rsc.orgmdpi.com |

| 4-Bromo-2-fluoro | Trifluoromethylpyridine thioethers | rsc.org |

| 3-Fluorobenzyl | Trifluoromethylpyridine thioethers | rsc.org |

| 3-Bromobenzyl | Trifluoromethylpyridine thioethers | rsc.org |

| 3,5-Difluorobenzyl | Trifluoromethylpyridine thioethers | rsc.org |

The synthesis of these analogues is crucial for developing a comprehensive understanding of how halogenation patterns influence molecular interactions. For example, in one study, a series of trifluoromethylpyridine amides containing various substituted benzyl thioethers, including the 3-chloro-2-fluorobenzyl variant, were prepared to evaluate their biological activities. rsc.org Similarly, another investigation focused on leveraging the 3-chloro-4-fluorophenyl motif to identify enzyme inhibitors. mdpi.com

Development of Novel Synthetic Pathways for Derivatization

The derivatization of this compound and its precursors relies on a range of established and novel synthetic pathways. The thiol group is highly nucleophilic, making it a prime target for various reactions to build more complex molecules.

Alkylation/Arylation: This is the most direct method for derivatizing thiols. researchgate.net The reaction of a substituted benzyl halide, such as 3-chloro-2-fluorobenzyl bromide, with a thiol-containing heterocycle (or vice versa) under basic conditions is a common and efficient way to form thioether linkages. mdpi.com This method has been used to synthesize thioether-containing acetamides and triazoles. rsc.orgmdpi.commdpi.com

Oxidation: Thioether derivatives are often subjected to oxidation to yield the corresponding sulfoxides and sulfones. This transformation alters the electronic properties and steric profile of the molecule. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are typically used for this purpose. A study on trifluoromethylpyridine amide derivatives demonstrated the synthesis of both sulfone and sulfoxide (B87167) compounds from their thioether precursors. rsc.org

Condensation Reactions: The core scaffold can be incorporated into larger molecules via condensation reactions. For example, isoindoline-1,3-dione derivatives have been prepared by condensing phthalic anhydride (B1165640) with primary amines like 3-chloro-4-fluoroaniline. acs.org The synthesis of quinazolinones can also be achieved through condensation of anthranilic acids with isothiocyanates. mdpi.com

Palladium-Catalyzed Cross-Coupling: For more complex linkages, modern synthetic methods are employed. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively. These methods have been used to create pyrido[3,4-d]pyrimidine (B3350098) derivatives by reacting a chlorinated precursor with various coupling partners. nih.gov

Acylation and Related Reactions: The formation of amide or ester bonds is another key derivatization strategy. Acyl halides, such as oxalyl chloride or chloroacetyl chloride, are used to convert amines or alcohols into amides and esters, respectively. google.commdpi.comresearchgate.net These reactions are fundamental in linking the core benzyl moiety to other functional groups or molecular scaffolds.

Computational Design of Novel Derivatives

In modern chemical research, computational methods are indispensable for the rational design of novel molecules before their physical synthesis. nih.gov These in silico techniques allow for the prediction of molecular properties and interactions, saving significant time and resources. For derivatives of this compound, several computational approaches are particularly relevant.

Density Functional Theory (DFT): DFT studies are used to investigate the electronic properties, reactivity, and stability of molecules. acs.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity. DFT has been used to evaluate the structural and electronic properties of derivatives containing a 3-chloro-4-fluorophenyl imino group. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein or enzyme. It is a cornerstone of structure-based drug design. nih.gov By simulating the interaction between a library of virtual derivatives and a biological target, researchers can prioritize compounds that are most likely to be active. Docking studies have been employed in the design of purine derivatives and isoindoline-1,3-diones as potential inhibitors of specific enzymes. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. These simulations can assess the stability of the interactions predicted by molecular docking and analyze conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors that correlate with activity, QSAR can be used to predict the potency of newly designed, unsynthesized derivatives.

The table below outlines the application of these computational tools in the design of novel chemical derivatives.

| Computational Method | Application in Derivative Design | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Investigates molecular structure, electronic properties, and reactivity. | acs.orgresearchgate.net |

| Molecular Docking | Predicts binding modes and affinity of derivatives to biological targets. | mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | Assesses the stability of ligand-protein complexes and conformational flexibility. | researchgate.net |

| QSAR | Develops models to predict biological activity based on chemical structure. | researchgate.net |

Through the integrated use of these computational methods, the design of novel derivatives of this compound can be approached more rationally and efficiently, guiding synthetic efforts toward compounds with the highest probability of success.

Advanced Analytical and Chromatographic Methodologies in Research on 3 Chloro 2 Fluorobenzyl Mercaptan

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Chloro-2-fluorobenzyl mercaptan and for real-time monitoring of its synthesis. The method's high resolution and sensitivity allow for the separation and quantification of the target compound from starting materials, intermediates, and byproducts.

In a typical synthesis, such as the reaction of a corresponding benzyl (B1604629) halide with a sulfur source, HPLC can be employed to track the disappearance of reactants and the appearance of the this compound product. By comparing the peak areas of the components over time, chemists can determine the reaction's endpoint and optimize conditions to maximize yield and purity. For purity assessment, a validated HPLC method can provide a precise percentage of the main component and quantify any impurities present.

For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. acs.org Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong UV absorbance. nii.ac.jp The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Benzyl Mercaptan

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general example of HPLC conditions and may require optimization for the specific analysis of this compound.

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) offers an even more powerful tool for analysis. acs.orgacs.org This hyphenated technique not only separates the components of a mixture but also provides mass information for each, enabling unambiguous identification of the main product and any impurities.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile organic compounds and is a critical tool for identifying and quantifying volatile impurities or byproducts in this compound samples. epa.govepa.gov Given that mercaptans can be volatile and possess strong odors, GC analysis is essential for quality control.

The separation in GC is based on the partitioning of analytes between a stationary phase coated on the inside of a capillary column and a gaseous mobile phase (carrier gas), typically helium or nitrogen. iwaponline.com The temperature of the column is often programmed to increase over the course of the analysis to facilitate the elution of compounds with different boiling points.

For the analysis of halogenated and sulfur-containing compounds like this compound, specific detectors such as an Electron Capture Detector (ECD), which is sensitive to halogenated compounds, or a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), which are selective for sulfur compounds, can be employed for enhanced sensitivity and selectivity. ajevonline.orgacs.org Mass spectrometry (GC-MS) is also a common detector, providing structural information for peak identification. nih.govxml-journal.net

Table 2: Representative GC Conditions for Volatile Halogenated Aromatic Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Injection Mode | Splitless |

This table provides a general set of GC parameters that would be a good starting point for the analysis of volatile compounds related to this compound.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. nih.govmdpi.comrsc.org In the synthesis of this compound, TLC allows chemists to quickly assess the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent.

After development, the separated spots are visualized, often under UV light, as the aromatic ring of this compound will absorb UV radiation. acs.org By comparing the relative positions (Rf values) and intensities of the spots corresponding to the starting material and the product, a qualitative assessment of the reaction's progress can be made. rasayanjournal.co.in This allows for timely decisions on when to stop the reaction or make adjustments to the reaction conditions.

Table 3: Example TLC System for Monitoring a Benzyl Mercaptan Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

The optimal eluent composition for TLC will depend on the specific reactants and products and may require some experimentation to achieve good separation.

Development of Chiral Separation Techniques for Enantiomerically Pure Derivatives

When this compound is used as a precursor in the synthesis of chiral molecules, the development of methods to separate the resulting enantiomers is crucial. Chiral separation techniques are essential for obtaining enantiomerically pure compounds, which is often a requirement in the pharmaceutical and agrochemical industries.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for enantiomeric separation. This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds. mdpi.com

Indirect Separation: By derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. rsc.orgdss.go.th The choice of CDA is critical and should result in stable diastereomers with good chromatographic resolution. nih.gov

The development of a chiral separation method involves screening different chiral columns and mobile phases to find the optimal conditions for resolution. researchgate.netnih.gov Factors such as the choice of organic modifier, additives, and temperature can significantly impact the separation.

Another approach involves the use of chiral synthesis strategies, where a chiral auxiliary or catalyst is used to direct the reaction towards the formation of a single enantiomer, potentially reducing the need for subsequent separation. nih.gov

Table 4: Approaches to Chiral Separation of Derivatives

| Technique | Principle | Key Considerations |

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Selection of appropriate CSP, mobile phase composition. mdpi.com |

| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Reactivity and stability of the CDA, resolution of diastereomers. rsc.orgdss.go.th |

| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often offering faster separations and reduced solvent consumption compared to HPLC. | Similar principles to chiral HPLC, with different instrumentation. |

The selection of the most appropriate analytical and chromatographic methodology is dictated by the specific research objective, whether it be routine purity checks, in-depth impurity profiling, reaction optimization, or the challenging task of resolving chiral derivatives.

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Fluorobenzyl Mercaptan

Catalytic Applications in Organic Transformations

The thiol group is a versatile functional handle in catalysis. While direct catalytic applications of 3-Chloro-2-fluorobenzyl mercaptan are not yet extensively documented, the broader field of thiol and organosulfur chemistry provides a clear roadmap for future investigations.

Future research is expected to explore two main catalytic avenues:

As a Ligand in Transition-Metal Catalysis: The soft sulfur atom in the mercaptan can act as a strong ligand for various transition metals. The electronic properties of the benzyl (B1604629) group, modulated by the electron-withdrawing chloro and fluoro substituents, can influence the stability and reactivity of the resulting metal complexes. These tailored ligands could be instrumental in reactions like cross-coupling, hydrogenation, and aerobic oxidation of thiols. For instance, lanthanide clusters have been shown to be effective for the chemoselective aerobic oxidation of a wide array of thiols to disulfides. mdpi.com